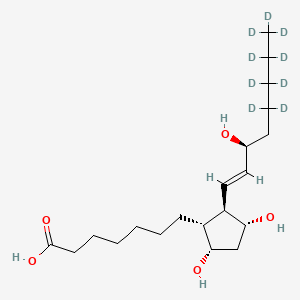

Prostaglandin F1a-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin F1α-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Prostaglandin F1α-d9 (PGF1α-d9), focusing on its primary application in research as a stable isotope-labeled internal standard for the accurate quantification of endogenous Prostaglandin F1α (PGF1α) by mass spectrometry.

Core Application: Internal Standard for Quantitative Analysis

Prostaglandin F1α-d9 is the deuterium-labeled form of PGF1α, a biologically active lipid mediator.[1] Its key utility in a research setting is to serve as an internal standard for quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to their endogenous, non-labeled counterparts. They co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of PGF1α-d9 to a biological sample at the beginning of the sample preparation process, any variability or loss of the target analyte (PGF1α) during extraction, derivatization, and analysis can be normalized. This allows for highly accurate and precise quantification of PGF1α levels in complex biological matrices such as plasma, urine, and cell culture supernatants.

Quantitative Data for Mass Spectrometry

The quantification of PGF1α using PGF1α-d9 as an internal standard is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Prostaglandin F1α (PGF1α) | 355.2 | 311.2 | Negative ESI |

| Prostaglandin F1α-d9 (PGF1α-d9) | 364.2 | 320.2 | Negative ESI |

Note: The m/z values represent the deprotonated molecule [M-H]⁻. The +9 Da shift in the precursor and product ions of PGF1α-d9 corresponds to the nine deuterium atoms incorporated into its structure.

Experimental Protocols

Below is a representative experimental protocol for the quantification of PGF1α in a biological fluid (e.g., plasma) using PGF1α-d9 as an internal standard, based on common methodologies for prostaglandin analysis.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Thawing and Spiking: Thaw biological samples (e.g., 500 µL of plasma) on ice. Spike each sample with a known amount of PGF1α-d9 solution (e.g., 10 µL of a 100 ng/mL solution) to act as the internal standard. Also, add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of the prostaglandins.

-

Acidification: Acidify the samples to a pH of approximately 3.0 with a dilute acid (e.g., 1 M citric acid or formic acid). This step is crucial for the efficient extraction of the acidic prostaglandins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (e.g., 3 mL) and then equilibrating with acidified water (pH 3.0, e.g., 3 mL).

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash sequence would be with acidified water followed by a low-percentage organic solvent wash (e.g., 15% methanol).

-

Elution: Elute the prostaglandins from the cartridge with a suitable organic solvent, such as methyl formate or a higher concentration of methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then gradually increased to elute the prostaglandins. For example:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PGF1α: 355.2 → 311.2

-

PGF1α-d9: 364.2 → 320.2

-

-

Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific MRM transitions to achieve maximum sensitivity.

-

Visualizations

Prostaglandin F Receptor Signaling Pathway

PGF1α, similar to its more studied counterpart PGF2α, is believed to exert its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding is through the Gq alpha subunit.

Caption: PGF1α signaling via the FP receptor and Gq protein activation.

Experimental Workflow for PGF1α Quantification

The following diagram illustrates the general workflow for quantifying endogenous PGF1α in a biological sample using PGF1α-d9 as an internal standard.

Caption: Workflow for PGF1α quantification using PGF1α-d9.

References

Prostaglandin F1α-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Prostaglandin F1α-d9 (PGF1α-d9). This deuterated analog of Prostaglandin F1α (PGF1α) serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines its physicochemical properties, relevant biological signaling pathways, and detailed experimental protocols for its use in mass spectrometry-based analyses.

Core Chemical and Physical Properties

Prostaglandin F1α-d9 is a synthetically modified version of Prostaglandin F1α, a metabolite of dihomo-γ-linolenic acid formed via the cyclooxygenase (COX) pathway.[1] The key feature of PGF1α-d9 is the incorporation of nine deuterium atoms at the 17, 17', 18, 18', 19, 19', 20, 20, and 20 positions of the molecule. This isotopic labeling makes it an ideal internal standard for mass spectrometry, as it is chemically identical to PGF1α but has a distinct, higher mass.[1]

Below is a summary of the key quantitative data for both Prostaglandin F1α-d9 and its non-deuterated form, Prostaglandin F1α.

| Property | Prostaglandin F1α-d9 | Prostaglandin F1α |

| Formal Name | 9α,11α,15S-trihydroxy-prost-13E-en-1-oic-17,17,18,18,19,19,20,20,20-d9 acid[1] | 9α,11α,15S-trihydroxy-prost-13E-en-1-oic acid |

| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid[2] | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]heptanoic acid[2] |

| Chemical Formula | C₂₀H₂₇D₉O₅[1] | C₂₀H₃₆O₅[2][3] |

| Molecular Weight | 365.6 g/mol [1] | 356.5 g/mol [2][3] |

| Purity | ≥99% deuterated forms (d₁-d₉)[1] | N/A |

| Physical State | Typically supplied as a solution in methyl acetate[1] or as a crystalline solid | Crystalline solid[4] |

| Melting Point | Not available | 102.5°C[4] |

| pKa | Not available | 4.78 ± 0.10 (Predicted)[4] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1] | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 2 mg/ml[4] |

| CAS Number | 1542166-81-3[1] | 745-62-0[2][3] |

Biological Significance and Signaling Pathways

Prostaglandin F1α, the non-deuterated parent compound, is a biologically active lipid mediator.[4] It exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] The activation of the FP receptor by PGF1α initiates a cascade of intracellular signaling events. While PGF1α binds to the ovine corpus luteum FP receptor with lower potency compared to Prostaglandin F2α (PGF2α), it is still capable of inducing biological responses such as smooth muscle contraction.[1][4]

The primary signaling pathway activated by the FP receptor is through its coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, studies have shown that PGF2α, a closely related prostaglandin that also acts on the FP receptor, can transactivate the epidermal growth factor receptor (EGFR).[6] This transactivation can subsequently trigger the mitogen-activated protein kinase (MAPK) signaling pathway, leading to cellular proliferation.[6] It is plausible that PGF1α may induce similar downstream effects through the FP receptor.

Below is a diagram illustrating the signaling pathway of Prostaglandin F1α.

Caption: Prostaglandin F1α signaling pathway.

Experimental Protocols

The primary application of Prostaglandin F1α-d9 is as an internal standard for the quantification of PGF1α in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample extraction, processing, and instrument response, thereby ensuring accurate and precise quantification.

Below is a generalized experimental protocol for the quantification of PGF1α using PGF1α-d9 as an internal standard. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific experimental conditions.[8][9][10][11]

Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for biological fluids such as plasma, urine, or cell culture supernatants.

Materials:

-

Biological sample

-

Prostaglandin F1α-d9 internal standard solution (concentration to be optimized)

-

Methanol

-

Water (HPLC grade)

-

Hexane

-

Ethyl acetate

-

Methyl formate

-

0.1 M Hydrochloric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Thaw the biological sample on ice.

-

To a known volume of the sample (e.g., 500 µL), add a precise amount of the PGF1α-d9 internal standard solution. The amount of internal standard should be optimized to be in the mid-range of the expected analyte concentration.

-

Acidify the sample to approximately pH 3.0 with 0.1 M hydrochloric acid.[8]

-

Condition the SPE cartridge by washing with methanol followed by water.[8]

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with water, 15% (v/v) methanol, and hexane to remove interfering substances.[8]

-

Elute the prostaglandins from the cartridge with methyl formate or a mixture of hexane and ethyl acetate.[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and ammonium acetate buffer) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the prostaglandins. The specific gradient profile needs to be optimized.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).

-

Injection Volume: 5-20 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PGF1α: The transition of the precursor ion [M-H]⁻ to a specific product ion needs to be determined by direct infusion of a PGF1α standard. For a related compound, 8-iso-PGF2α, the transition 353.3 -> 193 m/z is used for quantification.[10]

-

PGF1α-d9: The transition of the precursor ion [M-H]⁻ (which will be 9 mass units higher than that of PGF1α) to its corresponding product ion. For a related deuterated standard, 8-isoprostane-d4, the transition is 357.3 -> 197 m/z.[10]

-

-

Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.[8]

Data Analysis and Quantification

-

Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of PGF1α and a fixed concentration of PGF1α-d9.

-

Plot the ratio of the peak area of PGF1α to the peak area of PGF1α-d9 against the concentration of PGF1α.

-

Perform a linear regression analysis on the calibration curve.

-

For the unknown samples, calculate the peak area ratio of PGF1α to PGF1α-d9.

-

Determine the concentration of PGF1α in the samples by interpolating their peak area ratios on the calibration curve.

Below is a diagram illustrating the general experimental workflow for the quantification of PGF1α using PGF1α-d9.

Caption: Experimental workflow for PGF1α quantification.

Conclusion

Prostaglandin F1α-d9 is an indispensable tool for researchers in various fields, including pharmacology, biochemistry, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate measurement of endogenous PGF1α levels. A thorough understanding of its chemical properties, the biological pathways of its non-deuterated analog, and the appropriate experimental protocols are essential for its effective application in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PGF1alpha | C20H36O5 | CID 5280939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PROSTAGLANDIN F1ALPHA | 745-62-0 [chemicalbook.com]

- 5. Prostaglandin Receptor Signaling in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 11. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

Function of deuterated internal standards in mass spectrometry

An In-depth Technical Guide to the Function of Deuterated Internal Standards in Mass Spectrometry

This technical guide provides a comprehensive overview of the critical role of deuterated internal standards in modern mass spectrometry. In the demanding fields of pharmaceutical and clinical research, achieving precise and accurate quantification of molecules within complex biological matrices is essential. Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are recognized as the gold standard for robust and reliable quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] This document delves into the core principles, practical applications, and key experimental protocols associated with their use, offering valuable insights for professionals in drug development and other scientific disciplines.

Core Principles: Isotopic Dilution and Co-elution

The fundamental principle behind the use of deuterated internal standards is isotopic dilution.[1] A known quantity of the deuterated standard is added to a sample at the earliest possible stage of the analytical process.[3] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D).[4][5]

This subtle modification results in a molecule that is chemically and physically almost identical to the analyte of interest but has a higher mass.[3][6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave in the same manner during every step of the analysis.[7] This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer's source.[1][8] By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the workflow can be accurately corrected.[3]

Key Functions and Advantages in Quantitative Analysis

The primary function of a deuterated internal standard is to correct for variability, ensuring accurate and precise quantification.[9] Mass spectrometry is a highly sensitive technique, and even minor fluctuations during sample preparation or analysis can significantly impact results.[9]

Key advantages include:

-

Correction for Sample Preparation Variability : The journey of a sample from collection to analysis involves multiple steps, including extraction, concentration, and reconstitution.[4] Analyte loss can occur at any of these stages.[10] Because the deuterated standard is added early and behaves identically to the analyte, it experiences the same procedural losses.[8] This ensures that the final analyte-to-internal standard ratio remains constant, providing an accurate measurement despite variations in recovery.

-

Mitigation of Matrix Effects : Matrix effects are a major challenge in LC-MS analysis, especially when analyzing complex biological samples like plasma or urine.[11][12] These effects occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte, either suppressing or enhancing its signal.[11] Since the deuterated standard has nearly the same retention time and ionization characteristics as the analyte, it co-elutes and experiences the same matrix effects.[8][11] This co-elution is critical for effectively normalizing the analyte's signal and is a key reason why deuterated standards are superior to structural analogs, which may elute at different times and be subject to different matrix effects.[1][8]

-

Compensation for Instrumental Variability : Deuterated standards correct for variations in the analytical instrumentation itself. This includes minor fluctuations in injection volume and drifts in the mass spectrometer's detector sensitivity over time.[5][9] As both the analyte and the internal standard are affected equally by these variations, their ratio remains a reliable measure for quantification.[9]

Data Presentation: The Impact on Assay Performance

The use of deuterated internal standards significantly improves the accuracy and precision of bioanalytical methods. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[7][13]

Table 1: Comparison of Typical Bioanalytical Method Performance

| Parameter | With Deuterated IS | With Structural Analog IS | Rationale |

| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Superior compensation for matrix effects and recovery variations.[4] |

| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | The deuterated IS more closely tracks the analyte's behavior throughout the analytical process.[4] |

| Matrix Effect | Effectively compensated (<5% difference)[4] | Inconsistent compensation (>20% difference)[4] | The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte.[4] |

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10)

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Matrix Factor | The IS-normalized matrix factor should have a %CV ≤ 15%. |

| Carry-over | Not greater than 20% of the LLOQ and 5% for the internal standard.[14] |

Experimental Protocols

Detailed and validated experimental protocols are essential for ensuring the reliability of bioanalytical data.[2]

Protocol 1: Preparation of Stock, Calibration, and QC Samples

Objective: To accurately prepare solutions of the analyte and internal standard for generating a calibration curve and for quality control.

Methodology:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.[8]

-

Working Solutions: Prepare intermediate working solutions of the analyte by serially diluting the stock solution. These will be used to spike into the blank biological matrix.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).[8]

-

Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the analyte working solutions into blank biological matrix (e.g., human plasma).[8] A typical calibration curve consists of a blank (matrix only), a zero sample (matrix + IS), and 6-8 non-zero concentration levels.[8] QCs are typically prepared at four levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[8]

Protocol 2: Sample Preparation via Protein Precipitation

Objective: To extract the analyte and internal standard from the biological matrix for LC-MS/MS analysis.

Methodology:

-

Aliquot a small volume (e.g., 100 µL) of each standard, QC, and unknown sample into a microcentrifuge tube.

-

Add a precise volume of the Internal Standard Spiking Solution (e.g., 300 µL of acetonitrile containing the deuterated IS) to each tube (except the blank).

-

Vortex each tube for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: Assessment of Matrix Effects

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the effectiveness of the internal standard in compensating for it.[2]

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at low and high concentrations.[2]

-

Set B (Post-Extraction Spike): Extract blank biological matrix using the validated sample preparation method. Spike the analyte and internal standard into the final extracted matrix at the same low and high concentrations as Set A.[15]

-

Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.[15]

-

-

Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

-

Calculate Matrix Factor (MF):

-

MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

-

An IS-Normalized MF is calculated by dividing the analyte's MF by the IS's MF. A value close to 1 indicates effective compensation by the internal standard.[15]

-

Critical Considerations for Using Deuterated Standards

While deuterated internal standards are the preferred choice, their effective use requires careful consideration of several factors:[1]

-

Isotopic Purity: The deuterated standard should have high isotopic purity (typically ≥98%) to minimize the amount of unlabeled analyte present as an impurity, which could lead to an overestimation of the analyte's concentration.[7][16]

-

Sufficient Mass Difference: A mass difference of at least 3-4 atomic mass units (amu) is generally recommended.[7][16] This is to prevent "cross-talk," where the natural isotopic distribution of the analyte contributes to the signal of the internal standard.[16]

-

Stability of the Label: Deuterium atoms must be placed on chemically stable, non-exchangeable positions within the molecule.[6] Placing labels on heteroatoms (like -OH or -NH) or on carbons prone to enolization can lead to hydrogen-deuterium exchange with the solvent or matrix, compromising the standard's integrity.[6][17]

-

Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight change in chromatographic retention time, with the deuterated compound often eluting slightly earlier.[1][16] While usually minor, this effect can lead to differential matrix effects if the separation is significant.[12] Chromatographic conditions should be optimized to ensure co-elution.[18]

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry, providing the foundation for highly accurate, precise, and robust quantitative methods.[8] Their ability to closely mimic the behavior of the target analyte throughout the entire analytical process—from extraction to detection—makes them uniquely capable of compensating for sample preparation variability and matrix effects.[8][9] A thorough understanding of their principles, coupled with meticulous experimental design and validation, empowers researchers and drug development professionals to generate high-quality, reliable data that meets stringent scientific and regulatory standards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 12. myadlm.org [myadlm.org]

- 13. benchchem.com [benchchem.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Prostaglandin F1α vs. Prostaglandin F1α-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Prostaglandin F1α (PGF1α) and its deuterated analog, Prostaglandin F1α-d9 (PGF1α-d9). This document will delve into their core chemical and physical properties, biological significance, and critically, their distinct applications in research and development, with a focus on analytical methodologies.

Core Properties and Structural Differences

Prostaglandin F1α is a naturally occurring eicosanoid, a class of lipid molecules derived from fatty acids that play crucial roles in various physiological and pathological processes. PGF1α is a metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. Prostaglandin F1α-d9 is a synthetic, isotopically labeled version of PGF1α, where nine hydrogen atoms have been replaced with deuterium atoms. This seemingly subtle modification has profound implications for its application, primarily rendering it an ideal internal standard for mass spectrometry-based quantification of PGF1α.

The key distinction lies in their mass. The incorporation of nine deuterium atoms increases the molecular weight of PGF1α-d9 compared to PGF1α, allowing for their differentiation in a mass spectrometer. This property is fundamental to its use in isotope dilution mass spectrometry, a gold-standard analytical technique for accurate quantification.

Table 1: Physicochemical Properties of PGF1α and PGF1α-d9

| Property | Prostaglandin F1α (PGF1α) | Prostaglandin F1α-d9 (PGF1α-d9) |

| Chemical Formula | C₂₀H₃₆O₅ | C₂₀H₂₇D₉O₅ |

| Average Molecular Weight | 356.5 g/mol | 365.6 g/mol |

| Monoisotopic Mass | 356.2563 g/mol | 365.3117 g/mol |

| Appearance | Solid | Typically supplied as a solution in methyl acetate |

| Primary Application | Biologically active lipid mediator | Internal standard for quantification of PGF1α |

Biological Activity and Signaling Pathway of Prostaglandin F1α

Prostaglandin F1α exerts its biological effects by interacting with specific receptors on the cell surface. While it is significantly less potent than its counterpart, Prostaglandin F2α (PGF2α), in many biological systems, it still demonstrates notable activity. For instance, PGF1α binds to the ovine corpus luteum FP receptor with only 8% of the relative potency of PGF2α. It is also about half as active as PGF2α in inducing contractions of human respiratory smooth muscle in vitro.

PGF1α, like other prostaglandins, signals through G-protein coupled receptors (GPCRs). The primary receptor for PGF1α is the Prostaglandin F receptor (FP receptor). Upon binding of PGF1α to the FP receptor, a conformational change is induced in the receptor, leading to the activation of intracellular G-proteins, primarily Gq. This initiates a downstream signaling cascade.

Caption: PGF1α signaling through the FP receptor.

The activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, such as smooth muscle contraction.

Experimental Protocols: Quantification of PGF1α using PGF1α-d9

The primary and most critical application of PGF1α-d9 is as an internal standard for the accurate quantification of PGF1α in biological matrices using mass spectrometry. The following provides a generalized workflow for such an analysis.

Caption: Workflow for PGF1α quantification.

Sample Preparation

-

Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates, cell culture media).

-

Internal Standard Spiking: A precise and known amount of PGF1α-d9 is added to each sample at the earliest stage of preparation. This is a critical step for accurate quantification as the internal standard will account for analyte loss during subsequent steps.

-

Extraction: Prostaglandins are typically extracted from the biological matrix using solid-phase extraction (SPE) with a C18 stationary phase or liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of the prostaglandins need to be derivatized to increase their volatility and thermal stability. This is often achieved through esterification followed by silylation. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is often not necessary.

Analytical Instrumentation

-

LC-MS/MS: This is the most common and sensitive method for prostaglandin analysis. A liquid chromatograph separates the prostaglandins before they are introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both PGF1α and PGF1α-d9 are monitored for high selectivity and sensitivity.

-

GC-MS: This technique can also be used, but requires the aforementioned derivatization step. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode.

Data Analysis

-

Chromatographic Separation: The analytical column separates PGF1α and PGF1α-d9 based on their physicochemical properties. Although they co-elute to a large extent due to their chemical similarity, the mass spectrometer can distinguish them based on their mass-to-charge ratio (m/z).

-

Mass Spectrometric Detection: The mass spectrometer detects and measures the intensity of the specific ions for both the native PGF1α and the deuterated PGF1α-d9.

-

Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of PGF1α and a fixed concentration of PGF1α-d9. The peak area ratio of PGF1α to PGF1α-d9 in the unknown samples is then used to determine the concentration of PGF1α by interpolating from the calibration curve.

Synthesis Overview

The total synthesis of prostaglandins is a complex and challenging area of organic chemistry. Numerous synthetic routes have been developed since their discovery.

Synthesis of Prostaglandin F1α

The synthesis of PGF1α typically involves the construction of the cyclopentane ring with the correct stereochemistry, followed by the addition of the two side chains. Key strategies often employ intermediates like the Corey lactone.

Synthesis of Prostaglandin F1α-d9

The synthesis of PGF1α-d9 follows a similar pathway to that of PGF1α, but incorporates deuterium atoms at specific positions. This is typically achieved by using deuterated starting materials or reagents at the appropriate steps in the synthetic sequence. The nine deuterium atoms in commercially available PGF1α-d9 are located on the terminal end of the omega side chain (carbons 17, 18, 19, and 20).

Conclusion

Prostaglandin F1α-d9: A Technical Guide to Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Prostaglandin F1α-d9 (PGF1α-d9). This deuterated analog of Prostaglandin F1α serves as a critical internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices through mass spectrometry-based techniques.

Chemical Identity and Specifications

Prostaglandin F1α-d9 is a high-purity, stable isotope-labeled compound essential for research in areas such as lipid biochemistry and the cyclooxygenase (COX) pathway.[1]

| Property | Value |

| Formal Name | 9α,11α,15S-trihydroxy-prost-13E-en-1-oic-17,17,18,18,19,19,20,20,20-d9 acid |

| CAS Number | 1542166-81-3 |

| Molecular Formula | C₂₀H₂₇D₉O₅ |

| Molecular Weight | 365.6 g/mol |

| Purity Specification | ≥99% deuterated forms (d₁-d₉) |

| Formulation | A solution in methyl acetate |

| Storage Temperature | -20°C |

| Intended Use | Internal standard for the quantification of PGF1α by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] |

Synthesis of Prostaglandin F1α-d9

The synthesis of Prostaglandin F1α-d9 is a complex, multi-step process that involves the construction of the core prostanoic acid skeleton followed by the stereoselective introduction of functional groups and the incorporation of deuterium atoms. While specific, proprietary synthesis protocols for the deuterated analog are not publicly available, the general synthetic strategy can be inferred from established methods for prostaglandin synthesis, such as the Corey synthesis, coupled with deuteration techniques.

A plausible synthetic approach would involve the synthesis of a suitable precursor to which a deuterated side chain can be attached. The nine deuterium atoms are located at the terminal end of the omega side chain (positions 17, 18, 19, and 20).[1] This suggests the use of a deuterated building block in one of the later synthetic steps.

General Prostaglandin Synthesis Strategy (Corey Lactone Approach)

A foundational method in prostaglandin synthesis is the Corey lactone approach. This strategy provides a versatile intermediate, the Corey lactone, from which various prostaglandins can be derived. The following diagram illustrates a generalized workflow for prostaglandin synthesis.

References

Commercial Suppliers and Technical Applications of Prostaglandin F1α-d9: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Prostaglandin F1α-d9 (PGF1α-d9), a critical internal standard for the accurate quantification of its endogenous analogue, Prostaglandin F1α (PGF1α). This document details the product specifications from various suppliers, outlines comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of PGF1α.

Commercial Availability of Prostaglandin F1α-d9

PGF1α-d9 is readily available from several reputable biochemical suppliers. It is primarily used as an internal standard in analytical methodologies to ensure the accuracy and reproducibility of PGF1α quantification from biological matrices.[1] The deuterated form allows for its distinction from the endogenous PGF1α during mass spectrometric analysis, correcting for analyte losses during sample preparation and variations in instrument response.[1] Below is a summary of offerings from key suppliers.

| Supplier | Catalog Number | Purity | Formulation | Available Quantities |

| Cayman Chemical | 10008665 | ≥99% deuterated forms (d1-d9) | A solution in methyl acetate | 25 µg, 50 µg, 100 µg, 500 µg |

| Santa Cruz Biotechnology | sc-220492 | Not specified | Not specified | 10 µg |

| MedchemExpress | HY-113459S | Not specified | Not specified | 1 mg, 5 mg |

| Aladdin Scientific | P379185-50ug | A solution in methyl acetate | A solution in methyl acetate | 50 µg |

| Sapphire Bioscience | 10008665 | ≥99% deuterated forms (d1-d9) | A solution in methyl acetate | 25 µg, 50 µg, 100 µg, 500 µg |

Prostaglandin F1α Signaling Pathway

Prostaglandin F1α, a metabolite of the cyclooxygenase (COX) pathway, exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[2] The activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[3][4] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.

PGF1α signaling cascade via the FP receptor.

Experimental Protocol: Quantification of PGF1α using LC-MS/MS with PGF1α-d9 Internal Standard

This protocol provides a generalized workflow for the extraction and quantification of PGF1α from biological fluids (e.g., plasma, cell culture supernatants) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and PGF1α-d9 as an internal standard.[5][6]

Sample Preparation and Extraction

-

Thawing and Spiking: Thaw biological samples on ice. To a 500 µL aliquot of the sample, add a known amount (e.g., 20 µL of a 100 ng/mL solution) of PGF1α-d9 internal standard.[5]

-

Acidification: Acidify the sample to a pH of approximately 3-4 by adding 40 µL of 1 M citric acid. This step protonates the carboxylic acid group of the prostaglandins, making them more amenable to extraction.[5]

-

Antioxidant Addition: To prevent auto-oxidation of the prostaglandins, add an antioxidant such as butylated hydroxytoluene (BHT). For instance, add 5 µL of 10% BHT in ethanol.[5]

-

Liquid-Liquid Extraction:

-

Add 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v), to the sample.[5]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes at 4°C to separate the organic and aqueous phases.[5]

-

Carefully transfer the upper organic phase to a clean tube.

-

Repeat the extraction process twice more, combining the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent, such as methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v), for LC-MS/MS analysis.[5]

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) for separation.[7]

-

Mobile Phases:

-

Gradient: Employ a suitable gradient to separate PGF1α from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to elute the analyte.

-

Flow Rate: A flow rate of 0.2 mL/min is often used.[8]

-

Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 25 µL).[8]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use negative electrospray ionization (ESI-), as prostaglandins readily form negative ions.[7]

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

-

MRM Transitions:

-

PGF1α: Monitor the transition of the deprotonated parent ion [M-H]⁻ to a specific product ion.

-

PGF1α-d9: Monitor the corresponding transition for the deuterated internal standard. The parent ion will have a mass-to-charge ratio (m/z) that is 9 units higher than that of PGF1α.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of PGF1α into a blank matrix (e.g., charcoal-stripped plasma or the same medium used for cell culture). Add a constant amount of PGF1α-d9 to each standard.

-

Quantification:

-

Integrate the peak areas for both the endogenous PGF1α and the PGF1α-d9 internal standard in both the calibration standards and the unknown samples.

-

Calculate the ratio of the peak area of PGF1α to the peak area of PGF1α-d9 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of PGF1α for the standards.

-

Determine the concentration of PGF1α in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. Classification of prostaglandin receptors based on coupling to signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin F1α-d9: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Prostaglandin F1α-d9 (PGF1α-d9). Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, consistency, and reliability of this internal standard in research and drug development applications. PGF1α-d9 is a deuterated form of Prostaglandin F1α, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices by mass spectrometry.[1][2]

Quantitative Data Summary

The Certificate of Analysis provides critical quantitative data that characterizes the specific batch of Prostaglandin F1α-d9. These specifications ensure the identity, purity, and suitability of the standard for its intended analytical purpose. The following tables summarize the typical data presented.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | Prostaglandin F1α-d9 |

| Synonyms | PGF1α-d9 |

| CAS Number | 1542166-81-3 |

| Molecular Formula | C₂₀H₂₇D₉O₅ |

| Molecular Weight | 365.55 g/mol [1][2] |

| Appearance | A solution in methyl acetate[1] |

| Storage | Store at -20°C |

| Intended Use | Internal standard for quantification by GC- or LC-MS[1][2] |

Table 2: Analytical Specifications

| Analytical Test | Method | Specification |

| Purity (Deuterated Forms) | Mass Spectrometry | ≥99% (d₁-d₉)[1] |

| Chemical Purity | HPLC-UV | ≥98% |

| Identity Confirmation | ¹H-NMR | Conforms to structure |

| Mass Confirmation | Mass Spectrometry | Conforms to molecular weight |

| Solution Concentration | Gravimetric w/ HPLC | 100 µg/mL ± 5% |

Experimental Protocols

Detailed methodologies are employed to verify the quality and specifications of each batch of Prostaglandin F1α-d9. The following sections outline representative protocols for the key analytical tests cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify non-deuterated and other structurally related impurities from the PGF1α-d9 standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a pH-adjusting modifier like phosphoric acid. A typical mobile phase could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, as prostaglandins lack a strong chromophore at higher wavelengths.[1]

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Procedure: A solution of the PGF1α-d9 standard is prepared in the mobile phase. The sample is injected onto the column, and the chromatogram is recorded. The area of the main peak corresponding to PGF1α-d9 is compared to the total area of all peaks to determine the chemical purity.

Mass Spectrometry (MS) for Identity and Deuterated Purity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for confirming the molecular weight and assessing the isotopic purity of PGF1α-d9.[3][4]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

HPLC Conditions: Similar to the purity analysis, a C18 column is used with a gradient elution to separate the analyte from any potential interferences. A common gradient might run from an acetonitrile/water mixture to a higher concentration of acetonitrile.

-

Mass Spectrometer Parameters:

-

Scan Mode: Full scan to confirm the parent ion mass (m/z ~364.3 for [M-H]⁻).

-

Multiple Reaction Monitoring (MRM): To confirm the structure and quantify isotopic distribution. A characteristic transition for PGF1α is monitored. For the deuterated standard, the precursor ion will be shifted by +9 amu.

-

-

Procedure: A dilute solution of the standard is infused or injected into the LC-MS/MS system. The mass spectrum is acquired to confirm the mass of the deuterated molecule. The relative abundance of ions corresponding to d0 through d9 species is measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen nuclei. For a deuterated standard like PGF1α-d9, the absence of signals at specific positions confirms the successful incorporation of deuterium.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[5]

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄.

-

Procedure: A small amount of the dried standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum of non-deuterated PGF1α. The absence of proton signals at the terminal end of the alkyl side chain (positions 17, 18, 19, and 20) confirms the location of the deuterium labels.[1]

Mandatory Visualizations

The following diagrams illustrate the workflow and decision-making processes involved in the analysis and certification of Prostaglandin F1α-d9.

Caption: Quality control workflow for Prostaglandin F1α-d9 certification.

Caption: Decision-making flowchart for Prostaglandin F1α-d9 batch release.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin F1α-d9: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prostaglandin F1α-d9 (PGF1α-d9). As a deuterated analog of Prostaglandin F1α, PGF1α-d9 is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses. Ensuring its stability is paramount for accurate and reproducible experimental results. This document outlines the known stability profile of PGF1α-d9, details experimental protocols for stability assessment, and illustrates relevant biochemical pathways and analytical workflows.

Core Stability and Storage Recommendations

Prostaglandin F1α-d9 is a stable molecule when stored under appropriate conditions. The commercially available preparations are typically supplied as a solution in an organic solvent, most commonly methyl acetate.

Key Storage Recommendations:

-

Storage Temperature: The recommended storage temperature for Prostaglandin F1α-d9 is -20°C .[1][2]

-

Long-term Stability: When stored at -20°C in its original sealed vial, PGF1α-d9 is stable for at least two years .[1][2]

-

Shipping Conditions: The compound is generally shipped at room temperature for short durations, but it should be transferred to -20°C storage immediately upon receipt.[1]

-

Formulation: It is typically supplied as a solution in methyl acetate.[1]

While the deuterated form (d9) is expected to have a chemical stability profile very similar to its non-deuterated counterpart (PGF1α), it is important to note that specific, publicly available quantitative data from forced degradation studies on PGF1α-d9 is limited. The following sections provide a general overview of prostaglandin stability and detailed protocols for conducting such stability studies.

Quantitative Stability Data

The following tables summarize the expected stability of prostaglandins of the F-series under various conditions, based on general knowledge and data from related compounds. These tables are intended to serve as a guideline; specific stability testing should be performed for mission-critical applications.

Table 1: Temperature Stability of Prostaglandin F1α-d9 in Methyl Acetate Solution

| Temperature | Duration | Expected Purity |

| -20°C | ≥ 2 years | >98% |

| 4°C | 1 month | >95% |

| Room Temperature (25°C) | 1 week | >90% |

Table 2: pH Stability of Prostaglandin F1α in Aqueous Solution (Illustrative)

| pH | Temperature | Duration | Expected Degradation |

| 3 (Acidic) | 37°C | 24 hours | Minor degradation |

| 7 (Neutral) | 37°C | 24 hours | Minimal degradation |

| 10 (Basic) | 37°C | 24 hours | Significant degradation |

Note: Prostaglandins of the E-series are known to be unstable under acidic and basic conditions, leading to dehydration to form prostaglandins of the A and B series. While F-series prostaglandins are generally more stable, they can also undergo degradation, particularly at elevated pH.

Experimental Protocols

This section details the methodologies for conducting stability and forced degradation studies on Prostaglandin F1α-d9, in accordance with ICH guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for this purpose.

Protocol for a Stability-Indicating LC-MS/MS Method:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for PGF1α-d9 and any potential degradation products.

-

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

a) Acid and Base Hydrolysis:

-

Prepare a solution of PGF1α-d9 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.

-

Incubate the solutions at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase to an appropriate concentration for LC-MS/MS analysis.

b) Oxidative Degradation:

-

Prepare a 1 mg/mL solution of PGF1α-d9.

-

Add an equal volume of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for 24 hours, protected from light.

-

Analyze samples at various time points by LC-MS/MS.

c) Thermal Degradation:

-

Place a solid sample of PGF1α-d9 in a controlled temperature oven at 70°C for 48 hours.

-

Also, prepare a 1 mg/mL solution of PGF1α-d9 and incubate at 70°C for 48 hours.

-

Analyze the samples at the end of the incubation period.

d) Photostability Testing:

-

Expose a solid sample and a 1 mg/mL solution of PGF1α-d9 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by LC-MS/MS.

Freeze-Thaw Stability

-

Prepare aliquots of a PGF1α-d9 solution at a relevant concentration.

-

Subject the aliquots to three freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing at room temperature until completely liquid.

-

After the third cycle, analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.

Visualizations

Metabolic Pathway of Prostaglandin F1α

Prostaglandin F1α-d9 serves as an internal standard for its endogenous counterpart, PGF1α. The metabolic fate of PGF1α is an important consideration in many research applications.

Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Conclusion

Prostaglandin F1α-d9 is a stable compound when stored at the recommended temperature of -20°C. For applications requiring the highest level of accuracy, it is recommended that researchers perform their own stability studies under their specific experimental conditions. The protocols and information provided in this guide offer a robust framework for such evaluations, ensuring the integrity of this critical internal standard in quantitative bioanalysis.

References

The Dawn of a New Class of Therapeutics: A Technical Guide to the Discovery and History of Prostaglandin Analogs

For Immediate Release

A comprehensive technical guide detailing the seminal discoveries, pivotal synthetic advancements, and evolution of prostaglandin analogs, offering researchers, scientists, and drug development professionals a thorough understanding of this critical class of therapeutic agents.

This whitepaper delves into the core scientific milestones that propelled prostaglandins from curious biological observations to a versatile class of drugs with wide-ranging therapeutic applications. From their initial discovery in the 1930s to the development of highly specific synthetic analogs, this guide provides an in-depth exploration of the key experiments, synthetic strategies, and signaling pathways that underpin their pharmacological activity.

Early Discoveries: From Seminal Fluid to Nobel Prize

The story of prostaglandins began in the 1930s with the independent observations of Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt, who identified a substance in seminal fluid that could induce smooth muscle contraction and lower blood pressure.[1][2] Von Euler named this substance "prostaglandin," believing it originated from the prostate gland.[1][3] However, it wasn't until the 1950s and 1960s that the true nature of these compounds began to be unraveled.

Sune Bergström at the Karolinska Institute in Sweden successfully isolated and determined the chemical structures of two of the first prostaglandins, PGE1 and PGF1α, from sheep seminal vesicles.[4] He discovered they were unsaturated fatty acids.[4] This groundbreaking work, along with the subsequent elucidation of the biosynthetic pathways from arachidonic acid by Bengt Samuelsson and the discovery by John Vane that aspirin-like drugs inhibit prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[3][4] Their collective research established prostaglandins as a new class of signaling molecules with diverse physiological and pathological roles.[1]

The Corey Synthesis: A Landmark in Organic Chemistry

The structural complexity of prostaglandins presented a significant challenge to their widespread study and therapeutic development. A major breakthrough came in 1969 when E.J. Corey at Harvard University reported the first total synthesis of Prostaglandin F2α (PGF2α).[5][6] This landmark achievement, known as the Corey synthesis, provided a versatile and stereocontrolled route to produce not only natural prostaglandins but also a wide array of synthetic analogs.

The Corey synthesis is a multi-step process that utilizes key reactions such as the Diels-Alder reaction, Baeyer-Villiger oxidation, and the strategic introduction of the two side chains using the Horner-Wadsworth-Emmons and Wittig reactions.[2][5][7] This synthetic pathway was crucial for enabling the systematic structure-activity relationship studies that led to the development of therapeutically useful prostaglandin analogs.

Prostaglandin Analogs as Therapeutics: The Glaucoma Story

One of the most significant therapeutic applications of prostaglandin analogs has been in the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP).[8][9] While early studies in the 1970s suggested that prostaglandins might increase IOP, further research revealed that PGF2α and its analogs could, in fact, lower IOP by increasing the outflow of aqueous humor from the eye.[8][10]

This discovery spurred the development of several potent and selective PGF2α analogs for the treatment of glaucoma. Latanoprost, an isopropyl ester prodrug of a PGF2α analog, was one of the first to be approved for clinical use.[3] The development of latanoprost, followed by other analogs such as bimatoprost and travoprost, revolutionized the medical management of glaucoma, offering a once-daily dosing regimen with superior efficacy and a favorable side-effect profile compared to previous treatments.[4][9][11][12][13]

Quantitative Data on Prostaglandin Analogs

The following tables summarize key preclinical and clinical data for prominent prostaglandin analogs used in the treatment of glaucoma.

Table 1: Preclinical Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Prostaglandin Analogs at the FP Receptor

| Compound | Ki (nM) at FP Receptor | EC50 (nM) at FP Receptor (Phosphoinositide Turnover) |

| Travoprost acid | 35 ± 5 | 1.4 (human ciliary muscle), 3.6 (human trabecular meshwork) |

| Bimatoprost acid | 83 | 2.8-3.8 |

| Latanoprost acid | 98 | 32-124 |

| Bimatoprost (amide) | - | 681 (cloned human FP receptor) |

Data compiled from Sharif et al. (2003).[4]

Table 2: Clinical Efficacy of Prostaglandin Analogs in Lowering Intraocular Pressure (IOP)

| Drug | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline | Study Duration |

| Bimatoprost (0.03%) | 8.8 | 35.9% | 12 weeks |

| Travoprost (0.004%) | 7.6 | 30.8% | 12 weeks |

| Latanoprost (0.005%) | 7.3 | 29.9% | 12 weeks |

| Bimatoprost (0.03%) | - | - | 6 months |

| Travoprost (0.004%) | - | - | 6 months |

| Latanoprost (0.005%) | - | - | 6 months |

Data from a 12-week study by a 2014 publication and a 6-month clinical trial. Note that direct comparison between studies should be made with caution due to potential differences in study design and patient populations.[14][15]

Signaling Pathways of PGF2α Analogs

Prostaglandin F2α and its analogs exert their biological effects by binding to and activating the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[16] Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological responses.

Upon agonist binding, the FP receptor couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular effects, such as smooth muscle contraction and, in the eye, remodeling of the extracellular matrix in the uveoscleral pathway to increase aqueous humor outflow.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in prostaglandin analog research.

Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor. Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

-

Radioligand Binding: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled prostaglandin, such as [3H]-PGF2α, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Phosphoinositide Turnover Assay

Objective: To measure the functional activity (EC50) of a prostaglandin analog at the Gq-coupled FP receptor by quantifying the production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Cells expressing the FP receptor are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

-

Agonist Stimulation: The cells are washed to remove excess radiolabel and then stimulated with various concentrations of the prostaglandin analog for a specific time (e.g., 30-60 minutes) in the presence of LiCl, which inhibits the breakdown of inositol phosphates.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography and the radioactivity of each fraction is measured by liquid scintillation counting.

-

Data Analysis: The total [3H]-inositol phosphate accumulation is plotted against the agonist concentration, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.[18][19]

Intracellular Calcium Mobilization Assay

Objective: To measure the real-time increase in intracellular calcium concentration following activation of the FP receptor by a prostaglandin analog.

Methodology:

-

Cell Culture: Cells expressing the FP receptor are seeded into a 96-well or 384-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[20][21] These dyes are cell-permeant and become fluorescent upon binding to calcium.

-

Agonist Addition: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured. The prostaglandin analog is then added to the wells, and the change in fluorescence is monitored over time.

-

Data Analysis: The increase in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.[22]

Measurement of Intraocular Pressure in Rabbits

Objective: To evaluate the IOP-lowering effect of a topical prostaglandin analog in a preclinical animal model.

Methodology:

-

Animal Model: Normotensive or hypertensive rabbit models of glaucoma are used. Ocular hypertension can be induced, for example, by the rapid infusion of a 5% glucose solution.[23]

-

Drug Administration: A single drop of the test formulation (e.g., 30 µL) is instilled topically into one eye of the rabbit. The contralateral eye may receive a vehicle control.[23][24]

-

IOP Measurement: IOP is measured at baseline and at various time points after drug administration (e.g., every 2 hours for 12 hours) using a tonometer.[24][25]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The IOP-lowering effect of the test compound is then determined by comparing the IOP in the treated eye to that in the control eye.

Conclusion

The journey from the initial discovery of prostaglandins to the development of highly effective and specific synthetic analogs represents a remarkable achievement in biomedical research and drug development. The pioneering work of von Euler, Bergström, Samuelsson, and Vane laid the foundation for our understanding of these potent signaling molecules. The elegant synthetic strategies developed by E.J. Corey and others provided the tools to explore the vast therapeutic potential of this class of compounds. The successful development of prostaglandin analogs for the treatment of glaucoma is a testament to the power of a multidisciplinary approach, combining fundamental biological research, innovative organic synthesis, and rigorous preclinical and clinical evaluation. As our understanding of prostaglandin biology continues to expand, so too will the opportunities for developing novel prostaglandin-based therapies for a wide range of diseases.

References

- 1. Use of a Cationic Emulsion of Latanoprost to Treat Glaucoma Patients with Ocular Surface Disease: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Bimatoprost’s Journey from Lab to Pharmacy – Caremgt [caremgt.com]

- 5. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. chemignition.com [chemignition.com]

- 10. synarchive.com [synarchive.com]

- 11. Bimatoprost - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. caymanchem.com [caymanchem.com]

- 16. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Utilizing Prostaglandin F1α-d9 as an Internal Standard for Accurate Quantification of PGF1α

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of Prostaglandin F1α-d9 (PGF1α-d9) as an internal standard in the quantitative analysis of Prostaglandin F1α (PGF1α) by mass spectrometry. Detailed protocols for sample preparation from biological matrices, instrument parameters for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data analysis are presented. Additionally, relevant signaling pathways and experimental workflows are visualized to aid in understanding the broader context of prostaglandin analysis.

Introduction